

A Comprehensive Technical Guide to Undecanedinitrile: Properties, Applications, and Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Undecanedinitrile

Cat. No.: B1584896

[Get Quote](#)

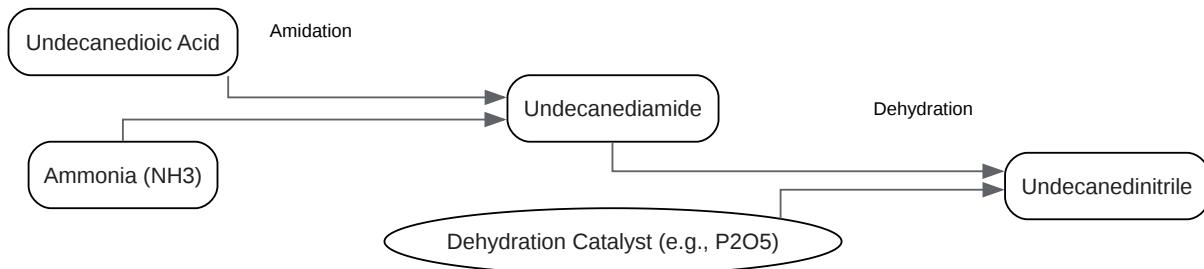
For Researchers, Scientists, and Drug Development Professionals

Introduction to Undecanedinitrile: A Molecule of Emerging Interest

Undecanedinitrile ($\text{NC}-(\text{CH}_2)_9-\text{CN}$) is a dinitrile compound characterized by a linear eleven-carbon backbone. Its bifunctional nature, with nitrile groups at both ends, makes it a valuable precursor for the synthesis of specialty polymers, particularly polyamides, and a promising component in high-performance electrolytes for lithium-ion batteries. This guide will delve into the synthesis, physicochemical properties, and key applications of **undecanedinitrile**, offering a comparative perspective against commercially prevalent alternatives.

Physicochemical Properties of Undecanedinitrile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application. The long aliphatic chain of **undecanedinitrile** imparts distinct characteristics compared to its shorter-chain dinitrile counterparts.


Property	Value	Source
CAS Number	71172-36-6	[1]
Molecular Formula	C ₁₁ H ₁₈ N ₂	[1]
Molecular Weight	178.27 g/mol	[1]
Boiling Point	252.00 to 254.00 °C @ 760.00 mm Hg	[2]
Specific Gravity	0.82000 to 0.82400 @ 20.00 °C	[2]
Refractive Index	1.43100 to 1.43500 @ 20.00 °C	[2]
Flash Point	> 110.00 °C	[2]
Solubility	Soluble in alcohol and other organic solvents; limited solubility in water.	[2]
Appearance	Colorless liquid	[3]

Key Insights: The high boiling point and flash point of **undecanedinitrile** suggest low volatility and enhanced thermal stability, which are advantageous for high-temperature applications such as in lithium-ion battery electrolytes.[\[4\]](#) Its solubility in organic solvents is typical for long-chain aliphatic compounds and facilitates its use in various solution-based processes, including polymerization and electrolyte formulation.

Synthesis of Undecanedinitrile

The primary route for synthesizing **undecanedinitrile** involves the conversion of undecanedioic acid. This process typically proceeds via a two-step reaction.

Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Synthesis of **Undecanedinitrile** from Undecanedioic Acid.

Experimental Protocol: Synthesis from Undecanedioic Acid

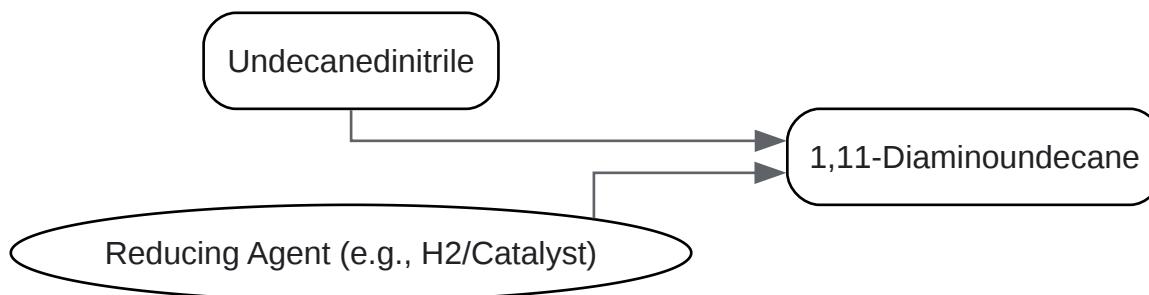
The following is a generalized experimental protocol for the synthesis of **undecanedinitrile** from undecanedioic acid.

Materials:

- Undecanedioic acid
- Urea or Ammonia
- Dehydration catalyst (e.g., phosphoric acid, alumina)
- High-boiling point solvent (optional)

Procedure:

- Amidation: In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup, melt undecanedioic acid.
- Introduce a stream of ammonia gas into the molten acid or add urea in a stoichiometric amount. The reaction is typically carried out at elevated temperatures (150-200 °C) to drive the formation of undecanediamide and the removal of water.


- Dehydration (Nitrilation): Once the amidation is complete, introduce a dehydration catalyst.
- Increase the temperature to 250-300 °C to facilitate the dehydration of the diamide to **undecanedinitrile**. Water is continuously removed by distillation.
- Purification: The crude **undecanedinitrile** is then purified by vacuum distillation to yield the final product.

Note: This is a generalized procedure. Specific reaction conditions, such as catalyst choice and temperature, can be optimized to improve yield and purity.

Application in High-Performance Polyamides

The dinitrile functionality of **undecanedinitrile** allows for its conversion into a diamine, a key building block for the synthesis of polyamides, commonly known as nylons. The reduction of the nitrile groups yields 1,11-diaminoundecane.

From Dinitrile to Diamine: The Reduction Step

[Click to download full resolution via product page](#)

Caption: Reduction of **Undecanedinitrile** to 1,11-Diaminoundecane.

This reduction is typically achieved through catalytic hydrogenation using catalysts such as Raney nickel or cobalt under high pressure and temperature.

Polyamide Synthesis: A Comparison with Nylon 11

Once 1,11-diaminoundecane is obtained, it can be reacted with a dicarboxylic acid via polycondensation to form a polyamide. For instance, reaction with a dicarboxylic acid of 'x' carbons would result in Nylon 11,x.

A pertinent comparison can be made with Polyamide 11 (Nylon 11), a well-established bio-based polyamide derived from castor oil.^{[3][5]} Nylon 11 is synthesized by the polymerization of 11-aminoundecanoic acid.^[3]

Properties of Polyamide 11:

Property	Value	Source
Density	1.04 g/cm ³	[5]
Tensile Strength	52 MPa	[5]
Flexural Modulus	0.9 GPa	[5]
Melting Point	180-190 °C	[6]
Glass Transition Temperature	40-55 °C	[6]
Water Absorption (24h)	0.3%	[5]

Comparative Advantages of Polyamides from **Undecanedinitrile**:

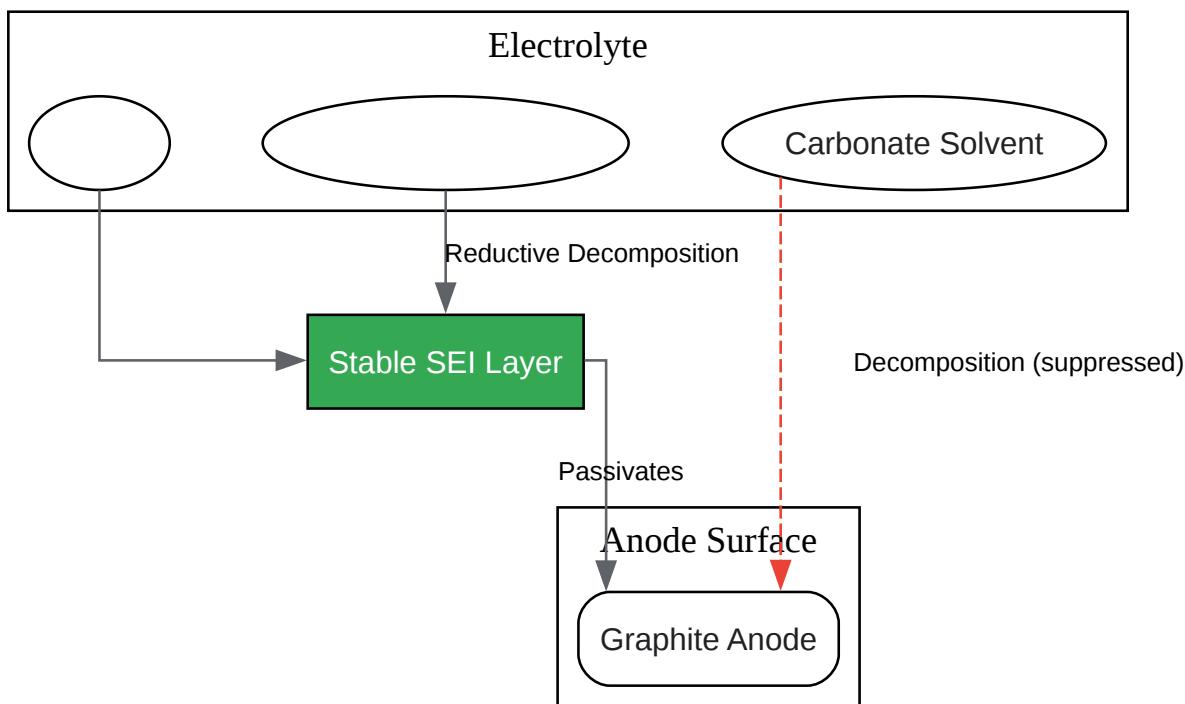
- Tailored Properties: The use of 1,11-diaminoundecane allows for the synthesis of a wide range of polyamides (Nylon 11,X) by varying the dicarboxylic acid comonomer. This provides a versatile platform for tuning the mechanical and thermal properties of the resulting polymer.
- Low Moisture Absorption: The long eleven-carbon aliphatic chain in the diamine monomer results in a lower concentration of amide groups in the polymer backbone compared to shorter-chain nylons like Nylon 6 or Nylon 6,6. This is expected to lead to lower moisture absorption, resulting in better dimensional stability and retention of mechanical properties in humid environments, a known advantage of Nylon 11.^[3]
- Flexibility and Impact Strength: The long, flexible aliphatic segment from 1,11-diaminoundecane is anticipated to impart good flexibility and impact strength to the resulting polyamides.

Experimental Protocol: Polycondensation of 1,11-Diaminoundecane with a Dicarboxylic Acid

The following is a general laboratory-scale procedure for the synthesis of a polyamide from 1,11-diaminoundecane and a generic dicarboxylic acid.

Materials:

- 1,11-Diaminoundecane
- Dicarboxylic acid (e.g., adipic acid for Nylon 11,6)
- High-boiling point solvent (e.g., m-cresol)
- Catalyst (optional, e.g., phosphoric acid)


Procedure:

- Monomer Dissolution: In a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve equimolar amounts of 1,11-diaminoundecane and the dicarboxylic acid in the solvent.
- Polycondensation: Heat the mixture under a nitrogen atmosphere to a temperature of 180-250 °C. Water formed during the condensation reaction is removed by distillation.
- Polymer Isolation: After several hours, the viscous polymer solution is cooled and precipitated by pouring it into a non-solvent such as methanol.
- Purification and Drying: The precipitated polymer is then filtered, washed thoroughly with the non-solvent, and dried in a vacuum oven.

Application as an Electrolyte Additive in Lithium-Ion Batteries

The safety and performance of lithium-ion batteries are critically dependent on the properties of the electrolyte.^[7] Dinitriles have emerged as promising electrolyte additives due to their high anodic stability, high flash points, and ability to form a stable solid electrolyte interphase (SEI) on the anode surface.^{[8][9]}

The Role of Dinitrile Additives

[Click to download full resolution via product page](#)

Caption: Role of **Undecanedinitrile** in SEI Formation.

During the initial charging cycles of a lithium-ion battery, electrolyte components are reduced on the anode surface to form the SEI layer.[10] A stable and robust SEI is crucial as it allows for the passage of lithium ions while preventing further electrolyte decomposition, thereby enhancing the battery's cycle life and safety.[11][12] Nitrile-based additives, through their electrochemical reduction, contribute to the formation of a more effective SEI.[8][9]

Comparative Analysis: Undecanedinitrile vs. Shorter-Chain Dinitriles

Commonly studied dinitrile additives include succinonitrile (SN), adiponitrile (AN), and pimelonitrile (PN).[8]

Dinitrile	Chemical Formula	Chain Length	Key Properties
Succinonitrile (SN)	NC-(CH ₂) ₂ -CN	C4	High dielectric constant, improves ionic conductivity.[8]
Adiponitrile (AN)	NC-(CH ₂) ₄ -CN	C6	High oxidative stability, high flash point.[4]
Pimelonitrile (PN)	NC-(CH ₂) ₅ -CN	C7	Similar properties to AN.[8]
Undecanedinitrile	NC-(CH ₂) ₉ -CN	C11	Expected to have a very high flash point and good thermal stability.

Expected Advantages of **Undecanedinitrile**:

- Enhanced Safety: The long aliphatic chain in **undecanedinitrile** is expected to result in a significantly higher flash point and boiling point compared to shorter-chain dinitriles, thereby improving the thermal stability and safety of the electrolyte.[4]
- Improved High-Voltage Performance: The high oxidative stability of nitriles makes them suitable for high-voltage cathode materials.[4] The long, electron-donating alkyl chain in **undecanedinitrile** may further enhance its stability against oxidation at high potentials.
- Hydrophobicity: The increased hydrophobicity of **undecanedinitrile** could be beneficial in scavenging trace amounts of water in the electrolyte, which can lead to the formation of detrimental hydrofluoric acid (HF) and subsequent degradation of the cathode.

Potential Challenges:

- Increased Viscosity: The longer chain length of **undecanedinitrile** may lead to an increase in the viscosity of the electrolyte, which could potentially decrease ionic conductivity at lower temperatures. This effect may be mitigated by using it as an additive in low concentrations.

- Solubility: While soluble in common organic carbonate solvents, its solubility might be lower than that of shorter-chain dinitriles, which could limit its concentration as an additive.

Experimental Protocol: Electrochemical Performance Evaluation

To evaluate the performance of **undecanedinitrile** as an electrolyte additive, the following experimental setup is proposed.

Cell Assembly:

- Coin Cells (e.g., CR2032): Assemble coin cells in an argon-filled glovebox.
- Electrodes: Use standard cathode (e.g., LiCoO₂, NMC) and anode (e.g., graphite) materials.
- Separator: Microporous polyethylene or polypropylene separator.
- Electrolyte: A standard electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate) with varying concentrations of **undecanedinitrile** (e.g., 1-5 wt%). Control cells with no additive and with other dinitrile additives (e.g., adiponitrile) should also be prepared for comparison.

Electrochemical Testing:

- Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte.
- Galvanostatic Cycling: To evaluate the cycling performance, including capacity retention and coulombic efficiency, at different C-rates.
- Electrochemical Impedance Spectroscopy (EIS): To study the formation and stability of the SEI layer by measuring the interfacial resistance.

Safety and Handling

Undecanedinitrile is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.^[3]

- Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) Handle in a well-ventilated area or under a fume hood.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) Keep away from heat, sparks, and open flames.[\[13\]](#)
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Undecanedinitrile presents a compelling profile for researchers in polymer science and energy storage. Its long aliphatic chain offers a unique combination of properties that can be leveraged to develop advanced materials. In the realm of polyamides, it provides a pathway to polymers with potentially superior flexibility, lower moisture absorption, and tunable properties. As a lithium-ion battery electrolyte additive, it holds the promise of enhancing safety through improved thermal stability and potentially boosting high-voltage performance.

While direct experimental data on the performance of **undecanedinitrile** in these applications is still emerging, the comparative analysis with established alternatives like Nylon 11 and shorter-chain dinitriles provides a strong rationale for its further investigation. Future research should focus on the detailed characterization of polyamides derived from 1,11-diaminoundecane and a comprehensive evaluation of **undecanedinitrile**'s electrochemical performance in various lithium-ion battery chemistries. Such studies will be instrumental in unlocking the full potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Undecanenitrile | C11H21N | CID 16722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. undecane nitrile, 2244-07-7 [thegoodsentscompany.com]

- 3. Nylon 11 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. oaepublish.com [oaepublish.com]
- 13. aurochemicals.com [aurochemicals.com]
- 14. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 15. cdp.dhs.gov [cdp.dhs.gov]
- 16. macschem.us [macschem.us]
- 17. REACH, 7., SECTION 7: Handling and storage :: ReachOnline [reachonline.eu]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Undecanedinitrile: Properties, Applications, and Comparative Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584896#literature-review-of-undecanedinitrile-applications-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com